5-Bromo-6-methoxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methoxybenzofuran-3(2H)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and methoxy groups on the benzofuran ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxybenzofuran-3(2H)-one typically involves the bromination of 6-methoxybenzofuran followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters precisely, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxybenzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or demethoxylated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
5-Bromo-6-methoxybenzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxybenzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-methoxybenzofuran-3(2H)-one
- 5-Bromo-6-methoxybenzofuran-2(3H)-one
- 5-Methoxybenzofuran-3(2H)-one
Uniqueness
5-Bromo-6-methoxybenzofuran-3(2H)-one is unique due to the specific positioning of the bromine and methoxy groups on the benzofuran ring. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H7BrO3 |
---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7BrO3/c1-12-9-3-8-5(2-6(9)10)7(11)4-13-8/h2-3H,4H2,1H3 |
InChI Key |
FLMGERIKVIKEQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=O)COC2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.